molecular formula C18H19FN2O3S B4921744 3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No.: B4921744
M. Wt: 362.4 g/mol
InChI Key: ODSYPVRXYRGAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a quinoline ring, a fluorine atom, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline ring One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the quinoline ring

The next step involves the introduction of the 4-fluoro-N,N-dimethylbenzenesulfonamide moiety. This can be accomplished through a nucleophilic substitution reaction, where the sulfonamide group is introduced using reagents like sulfonyl chlorides in the presence of a base. The fluorine atom can be introduced through halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline ring may interact with DNA or enzymes, leading to inhibition of their function. The sulfonamide group can mimic natural substrates and inhibit enzyme activity. The fluorine atom may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dihydro-2H-quinoline-1-carbonyl)aniline
  • 2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid
  • 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethylbenzenesulfonamide

Uniqueness

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide is unique due to the presence of the fluorine atom and the N,N-dimethylbenzenesulfonamide group, which confer distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-20(2)25(23,24)14-9-10-16(19)15(12-14)18(22)21-11-5-7-13-6-3-4-8-17(13)21/h3-4,6,8-10,12H,5,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSYPVRXYRGAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.